N-Boc-2,3-Difluoro-L-tyrosine
Description
N-Boc-2,3-Difluoro-L-tyrosine is a fluorinated derivative of the amino acid L-tyrosine, where fluorine atoms are introduced at the 2- and 3-positions of the aromatic ring, and the α-amino group is protected by a tert-butoxycarbonyl (Boc) group. This modification enhances metabolic stability and alters electronic properties due to fluorine’s strong electron-withdrawing effects. The Boc group is widely used in peptide synthesis for its acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid, TFA) . Fluorination at the 2,3-positions may influence peptide conformation, receptor binding, and resistance to enzymatic degradation, making this compound valuable in medicinal chemistry and drug development.
Properties
Molecular Formula |
C14H17F2NO5 |
|---|---|
Molecular Weight |
317.28 g/mol |
IUPAC Name |
(2S)-3-(2,3-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-8(12(19)20)6-7-4-5-9(18)11(16)10(7)15/h4-5,8,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t8-/m0/s1 |
InChI Key |
AQIWKONTLIVVTR-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=C(C=C1)O)F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)O)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) to protect the amino group . The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of N-Boc-2,3-Difluoro-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2,3-Difluoro-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones or reduction to form catechols.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of quinones.
Deprotection: Formation of 2,3-difluoro-L-tyrosine.
Scientific Research Applications
N-Boc-2,3-Difluoro-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-Boc-2,3-Difluoro-L-tyrosine involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. The Boc group provides stability and protects the amino group during chemical reactions .
Comparison with Similar Compounds
Fluorinated Tyrosine Derivatives
Fluorination patterns significantly impact physicochemical and biochemical properties. Key comparisons include:
Table 1: Fluorinated Boc-Protected Tyrosine Derivatives
- Electrochemical Properties: Fluorination reduces electron density on the aromatic ring, lowering oxidation potentials.
- Stereochemical Impact : The L-configuration in this compound ensures compatibility with biological systems, whereas racemic mixtures (e.g., DL-tyrosine derivatives) may require chiral resolution .
Protecting Group Variations
The choice of protecting group dictates synthetic strategies and stability:
Table 2: Protecting Group Comparison
| Compound | Protecting Group | Deprotection Condition | Stability Profile |
|---|---|---|---|
| N-Boc-L-tyrosine | Boc | Acid (TFA) | Stable in basic/neutral conditions |
| N-Fmoc-3-nitro-L-tyrosine | Fmoc | Base (piperidine) | Acid-sensitive; prone to cleavage in acidic media |
| N-Acetyl-L-tyrosine methyl ester | Acetyl | Harsh hydrolysis | Less labile; requires strong acids/bases |
- Boc vs. Fmoc : Boc protection is preferred for acid-stable intermediates, while Fmoc is used in solid-phase synthesis for orthogonal deprotection .
- Commercial Availability : N-Boc-L-tyrosine is available at >97% purity (JPY 4,200/5g), whereas fluorinated variants are less common and likely costlier due to synthetic complexity .
Halogenated Tyrosine Analogs
Halogen type and position influence molecular properties:
Table 3: Halogen-Substituted Tyrosine Derivatives
| Compound | Halogen Type/Position | Molecular Weight | Key Applications |
|---|---|---|---|
| N-Boc-O-(4-hydroxyphenyl)-3,5-diiodo-L-tyrosine | Iodine (3,5) | 625.19 | Radiopharmaceuticals (e.g., thyroid imaging) |
| N-Boc-O-(2,6-Dichlorobenzyl)-L-tyrosine | Chlorine (2,6) | 465.29 | Peptide synthesis with steric protection |
- Iodine vs. Fluorine : Iodine’s larger atomic radius increases steric hindrance and molecular weight, whereas fluorine’s small size minimally disrupts peptide conformation .
- Chlorinated Derivatives : Chlorine provides moderate electron-withdrawing effects but is less metabolically stable than fluorine .
Ester Derivatives
Esterification modulates solubility and reactivity:
Table 4: Esterified Boc-Tyrosine Derivatives
| Compound | Ester Group | Molecular Weight | Purity (%) | Price (JPY/g) |
|---|---|---|---|---|
| N-Boc-L-tyrosine methyl ester | Methyl | 295.33 | >95.0 | 900 (5g) |
| N-Boc-D-tyrosine | None | 281.30 | >97.0 | 3,000 (1g) |
Biological Activity
N-Boc-2,3-difluoro-L-tyrosine is a fluorinated derivative of the amino acid tyrosine, notable for its unique biological activities and applications in biochemical research and drug development. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and two fluorine atoms at the 2 and 3 positions of the aromatic ring. This modification enhances its stability and alters its interaction with biological systems.
The biological activity of this compound is primarily attributed to:
- Enzyme Interaction : The presence of fluorine atoms significantly affects enzyme kinetics and substrate binding affinities. It has been observed that this compound reacts more rapidly than L-tyrosine with specific enzymes, such as tyrosine phenol-lyase, leading to the formation of distinct intermediates.
- Protein Modulation : The electronic effects introduced by fluorination can modulate protein-protein interactions and metabolic pathways involving tyrosine derivatives. This modulation can result in altered enzyme activity and specificity, which is crucial for various biochemical processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may be useful in developing therapeutic agents targeting various diseases. For instance, its interaction with tyrosine kinases has been explored for potential applications in cancer therapy .
- Pharmacological Applications : The compound is being investigated for its role as a building block in the synthesis of novel drugs. Its unique properties allow for the design of enzyme inhibitors and receptor modulators.
- Fluorinated Compound Benefits : The incorporation of fluorine atoms often enhances metabolic stability and bioavailability, making this compound a valuable candidate in pharmaceutical development.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Study on Enzyme Kinetics : A study demonstrated that this compound showed different kinetic profiles compared to non-fluorinated analogs when interacting with tyrosine phenol-lyase. This variation was attributed to changes in binding affinities caused by the fluorination.
Applications in Research
This compound is utilized across various fields:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
